Fallypride ((s)-(-)-N-(1-allylpyrrolidine-2-N-methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide) is a high-affinity dopamine D2/D3 receptor antagonist widely employed in scientific research, particularly in the field of neuroimaging using positron emission tomography (PET) [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Its ability to bind selectively to D2/D3 receptors with high affinity makes it a valuable tool for investigating dopaminergic function in both striatal and extrastriatal brain regions.
Fallypride can be synthesized via nucleophilic fluorination of its tosylate precursor ((s)-(-)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tolunesulfonyloxypropyl)-2,3-dimethoxybenzamide) using [18F]fluoride. This process is typically conducted in the presence of a phase transfer catalyst, such as Kryptofix K.2.2.2., and potassium carbonate [ [], [], [], [], [] ].
Both conventional “flask” reactions and microfluidic platforms have been employed for Fallypride synthesis. Microfluidic systems, such as the Advion® NanoTek LF, offer advantages including high radiochemical yields (up to 91.6%), reduced precursor consumption, and shorter reaction times [ [], [] ]. Optimization of synthesis parameters, including precursor concentration, reaction temperature, and reaction time, is crucial for achieving optimal yields and purity.
Fallypride exerts its effects by competitively binding to dopamine D2/D3 receptors, thereby blocking the binding of dopamine and other agonists [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Due to its high affinity for these receptors, Fallypride can effectively displace endogenous dopamine, allowing for the visualization and quantification of D2/D3 receptor availability using PET.
Dopamine D2/D3 receptor mapping: Fallypride PET enables the visualization and quantification of D2/D3 receptor density and distribution in both striatal and extrastriatal brain regions [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. This information is crucial for understanding dopaminergic function in health and disease.
Evaluation of drug occupancy: Fallypride PET can be used to assess the occupancy of D2/D3 receptors by drugs, such as antipsychotics [ [], [] ]. This application is valuable for optimizing drug dosages and understanding the mechanism of action of medications targeting the dopaminergic system.
Investigation of neuropsychiatric disorders: Fallypride PET has been employed to study dopaminergic dysfunction in various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, addiction, and Alzheimer's disease [ [], [], [], [], [], [], [], [], [] ].
Study of cognitive function: Fallypride PET is used to investigate the role of dopaminergic neurotransmission in cognitive processes, such as reward processing, motivation, and decision making [ [], [], [], [] ].
Cell tracking: Fallypride PET can be employed for tracking cells engineered to express dopamine D2 receptors, providing a noninvasive method for monitoring cell transplantation and tissue regeneration [ [], [] ].
Evaluation of treatment efficacy: Fallypride PET can be used to assess the effectiveness of therapies targeting the dopaminergic system, such as L-dopa treatment for Parkinson's disease [ [] ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7